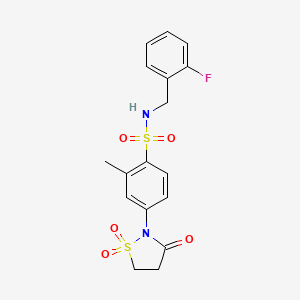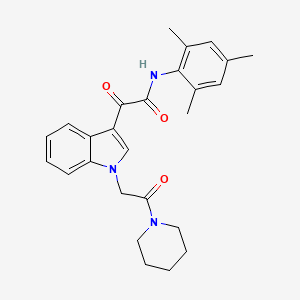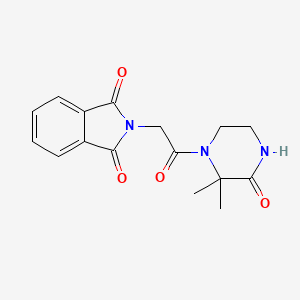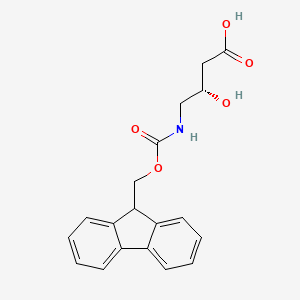
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Pyrimidinamine derivatives are synthesized using various methods. One study describes the synthesis of a series of novel pyrimidine derivatives containing an amide moiety . Another study discusses the design and synthesis of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism .Chemical Reactions Analysis
The chemical reactions involving pyrimidinamine derivatives are diverse. An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications
Development of Anti-Inflammatory and Analgesic Agents : A study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including morpholine derivatives, showed promising results as COX-2 inhibitors, suggesting their potential in developing new therapeutic agents for inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
PI3K-AKT-mTOR Pathway Inhibition : Research on 4-(Pyrimidin-4-yl)morpholines unveiled their role as privileged pharmacophores for inhibiting PI3K and PIKKs, crucial for cancer therapy. The study identified a potent non-nitrogen containing morpholine isostere, effective in dual inhibition of mTORC1 and mTORC2, demonstrating a new avenue for cancer treatment (H. Hobbs et al., 2019).
Antimicrobial Activity : Novel 6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives were synthesized and evaluated for antimicrobial activity. Among these, a morpholine substituted dihydropyrimidone carboxamide showed potent antibacterial properties, marking its significance in addressing bacterial infections (K. Devarasetty et al., 2019).
Advances in Synthetic Chemistry
Synthesis of Heterocyclic Compounds : A convenient synthetic method for new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Its Pyrimidine Derivatives was developed. These compounds, incorporating morpholine, were characterized and hold potential for future pharmacological activity investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Kilogram-Scale Synthesis : The study on the kilogram-scale synthesis of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, a mGlu5 negative allosteric modulator, underscores the importance of efficient synthesis methods in the pharmaceutical industry for large-scale drug production (Thomas K. David et al., 2017).
Safety and Hazards
The safety and hazards associated with “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide” are not explicitly mentioned in the search results. It’s important to handle all chemical compounds with care and follow appropriate safety protocols.
Zukünftige Richtungen
The future directions for research on “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given the promising properties of pyrimidinamine derivatives, they could be explored for various applications such as drug development and material synthesis .
Eigenschaften
IUPAC Name |
N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-16(13-3-1-2-4-17-13)18-5-8-24-15-11-14(19-12-20-15)21-6-9-23-10-7-21/h1-4,11-12H,5-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYOTIHUBAGSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2675895.png)


![N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2675900.png)

![2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride](/img/structure/B2675902.png)
![2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2675905.png)
![[3-(4-Bromophenyl)-4-oxochromen-7-yl] methanesulfonate](/img/structure/B2675907.png)
![Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2675909.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2675910.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2675912.png)


